
4-Butylbenzenesulfonic acid
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Description
4-Butylbenzenesulfonic acid is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 4-butylbenzenesulfonic acid, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of this compound typically involves sulfonation of 4-butylbenzene using concentrated sulfuric acid or sulfonic acid derivatives. Key parameters include temperature (maintained at 80–120°C to avoid side reactions), stoichiometric ratios (excess sulfonating agent to ensure complete conversion), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove unreacted precursors. For scalable protocols, microwave-assisted synthesis under solvent-free conditions with sulfonic acid-functionalized catalysts (e.g., Dowex resins) can reduce reaction times by 50% while maintaining yields >90% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) reveals aromatic protons at δ 7.6–8.1 ppm (doublets for para-substitution) and aliphatic protons from the butyl chain (δ 0.8–1.6 ppm). 13C NMR confirms sulfonic acid group attachment via deshielded aromatic carbons .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Strong S=O stretching vibrations at 1180–1200 cm⁻¹ and 1030–1050 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>99%) by resolving residual sulfonic acid derivatives .
Q. What are the primary applications of this compound in materials science research?
- Methodological Answer : The compound is widely used as a proton-conducting agent in ion-exchange membranes (e.g., fuel cells). Its sulfonic acid groups facilitate proton transport, with performance dependent on hydration levels and equivalent weight (EW). Studies recommend EW values of ~1100 to balance conductivity (0.1 S/cm at 80°C) and mechanical stability . It also serves as a dopant in conductive polymer composites (e.g., PEDOT:PSS), enhancing electrical conductivity by 3–4 orders of magnitude via acid-base interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from differences in exposure routes (oral vs. dermal) and metabolic activation. For in vitro assays (e.g., hepatocyte cytotoxicity), ensure physiologically relevant concentrations (IC50 typically 50–100 µM) and account for serum protein binding, which reduces bioavailable fractions. In vivo, apply pharmacokinetic modeling to adjust doses; rodent studies show renal clearance rates of 0.8–1.2 mL/min/kg, but interspecies variations require allometric scaling for human risk assessment . Cross-validate findings using organ-on-chip models to bridge in vitro-in vivo gaps.
Q. What experimental strategies optimize the proton exchange efficiency of this compound in ionomer membranes?
- Methodological Answer :
- Morphological Control : Use small-angle X-ray scattering (SAXS) to correlate hydrophilic/hydrophobic domain spacing (5–10 nm optimal) with proton conductivity .
- Hydration Optimization : Pre-treat membranes at 80°C in deionized water for 24 hours to achieve water uptake of 20–30 wt%. Excess hydration (>40 wt%) compromises mechanical integrity .
- Composite Design : Blend with perfluorinated polymers (e.g., Nafion) to enhance thermal stability (>150°C) while maintaining proton conductivity. Electrochemical impedance spectroscopy (EIS) is critical for real-time monitoring .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) alter the catalytic activity of this compound derivatives?
- Methodological Answer :
- Alkyl Chain Effects : Longer chains (e.g., 4-dodecylbenzenesulfonic acid) improve solubility in nonpolar solvents but reduce acidity (pKa increases by 0.5–1.0 units). Use Hammett acidity measurements to quantify proton-donating capacity .
- Substituent Position : Meta-substitution disrupts conjugation, lowering catalytic efficiency in esterification reactions by 30–40% compared to para-substituted analogs. Kinetic studies (e.g., Arrhenius plots) reveal activation energy differences of 10–15 kJ/mol .
Q. What computational models best predict the interaction of this compound with biological membranes or enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or AMBER force fields can model lipid bilayer penetration (free energy of insertion ~−20 kJ/mol). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify binding affinities to enzyme active sites (e.g., carbonic anhydrase, ΔG = −50 kJ/mol). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd ~1–10 µM) .
Q. Data Analysis and Contradiction Management
Q. How should researchers address variability in reported pKa values for this compound?
- Methodological Answer : pKa discrepancies (range: −2.5 to −1.8) stem from solvent polarity and measurement techniques. Use potentiometric titration in aqueous solutions (0.1 M KCl) with a combined glass electrode, standardized against HCl. For non-aqueous systems, apply the Yasuda-Shedlovsky extrapolation method. Cross-check with UV-Vis spectroscopy using pH-sensitive dyes (e.g., bromophenol blue) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For low-dose extrapolation, benchmark dose (BMD) modeling with 95% confidence intervals is preferable to NOAEL/LOAEL methods. Meta-analysis of historical data (e.g., EPA reports) can identify outliers due to assay sensitivity thresholds .
Properties
CAS No. |
18521-59-0 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
4-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13) |
InChI Key |
JNVFIMNBBVDEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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